1-(3-Chlorobenzyl)-3'phenylspiro(2,3-dihydro-1H-indole-3,2'-thiazolidine)-2,4'-dione
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Description
1-(3-Chlorobenzyl)-3'phenylspiro(2,3-dihydro-1H-indole-3,2'-thiazolidine)-2,4'-dione is a useful research compound. Its molecular formula is C23H17ClN2O2S and its molecular weight is 420.91. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Reactivity Studies
Spiro-indole-thiazolidine derivatives have been synthesized and studied for their binding affinity towards DNA G-quadruplex structures in the human genome. These compounds, especially the ones with substituents like -F, -Br, and -CH3, have shown high binding energy compared to non-hybrid derivatives, indicating their potential as therapeutic agents targeting DNA structures. Computational studies, including ADME, Density Functional Theory (DFT), and Natural bond order (NBO) calculations, have been performed to understand their reactivity and interaction properties. One of the compounds, a 5-fluoro-spiro[indol-indazole-thiazolidine]-dione-coumarin hybrid, demonstrated the highest binding energy and chemical reactivity, making it a notable candidate for further investigation in therapeutic applications (Khanna et al., 2020).
Synthetic Development and Pharmacological Activities
The [4 + 3] cycloaddition reaction has been used for synthesizing novel spiroindoline oxazepine derivatives from azomethine ylides and benzylidenethiazolidinediones. These compounds have shown promising pharmacological activities, including antioxidant and antibacterial properties. The reaction offers advantages like operational simplicity, high yield, and short experimental time. Theoretical studies on the reaction mechanism and spectral evaluations support the regio- and stereoselective nature of the synthesis process (Zahedifar et al., 2019).
Charge-Transfer Complex Studies
Thiazolidine-2,4-dione (TZD) has been explored for forming charge-transfer complexes with sigma and pi acceptors. These complexes show potential in conductivity applications, with the complex involving TZD and iodine demonstrating the best conductivity. The study highlights the importance of sigma acceptors in enhancing conductivity compared to pi acceptors (Singh et al., 2010).
Properties
IUPAC Name |
1'-[(3-chlorophenyl)methyl]-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2S/c24-17-8-6-7-16(13-17)14-25-20-12-5-4-11-19(20)23(22(25)28)26(21(27)15-29-23)18-9-2-1-3-10-18/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPNFXAJWHMBPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.